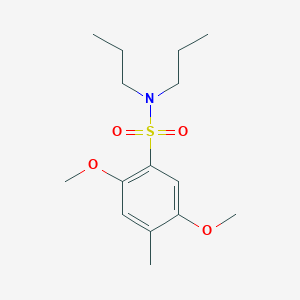
N'-(4-bromophenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)ethanimidamide, also known as 4-Br-PEA, is a chemical compound that has been studied for its potential therapeutic uses in various fields of research. It is a small molecule that has been shown to have a range of biochemical and physiological effects, making it an interesting candidate for further investigation. In
Scientific Research Applications
N'-(4-bromophenyl)ethanimidamide has been studied for its potential therapeutic uses in several areas of research. In the field of neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a useful treatment for anxiety and depression in humans. In addition, it has been studied for its potential use in treating neuropathic pain, as it has been shown to have analgesic effects in animal models.
Mechanism of Action
The exact mechanism of action of N'-(4-bromophenyl)ethanimidamide is not fully understood, but it is thought to act as a modulator of the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating anxiety and mood, and it is thought that N'-(4-bromophenyl)ethanimidamide may enhance GABAergic transmission, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
In addition to its effects on anxiety, depression, and pain, N'-(4-bromophenyl)ethanimidamide has also been shown to have other biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons in the brain. It has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(4-bromophenyl)ethanimidamide in lab experiments is its high purity and reliability of synthesis. This makes it a useful tool for studying its effects on various biological systems. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several potential future directions for research on N'-(4-bromophenyl)ethanimidamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to increase BDNF levels and act as an antioxidant may make it a useful treatment for these diseases. Another area of interest is its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models. Finally, further research is needed to fully understand its mechanism of action and how it can be used to target specific biological systems.
Synthesis Methods
The synthesis of N'-(4-bromophenyl)ethanimidamide involves the reaction of 4-bromoacetophenone with ethylamine, followed by the addition of hydrochloric acid to form the final product. This method has been optimized to produce high yields of N'-(4-bromophenyl)ethanimidamide with high purity, making it a reliable and efficient method for its synthesis.
properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
N//'-(4-bromophenyl)ethanimidamide |
InChI |
InChI=1S/C8H9BrN2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3,(H2,10,11) |
InChI Key |
PUCLIECJJRKSEZ-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=C(C=C1)Br)N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B230680.png)





![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)





![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)
